molecular formula C16H18N2O3S B10978178 4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B10978178
M. Wt: 318.4 g/mol
InChI Key: YNOOSPFCHJRKGK-UHFFFAOYSA-N
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Description

4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with the molecular formula C16H18N2O3S This compound is characterized by the presence of a thiazole ring, a dimethylphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylphenylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as pyridine and dichloromethane, respectively . The intermediate product is then subjected to further reactions to introduce the butanoic acid moiety, often through the use of succinic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

4-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H18N2O3S/c1-9-4-5-10(2)12(8-9)15-11(3)22-16(18-15)17-13(19)6-7-14(20)21/h4-5,8H,6-7H2,1-3H3,(H,20,21)(H,17,18,19)

InChI Key

YNOOSPFCHJRKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)CCC(=O)O)C

Origin of Product

United States

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